Comparative LogP and Lipophilicity: A Key Driver of Differential Bioactivity and Solubility
The lipophilicity of 2-(3,3-dimethylcyclopentyl)acetic acid, as quantified by its computed LogP of 2.29, is substantially higher than that of unsubstituted cyclopentylacetic acid, which has an estimated LogP of approximately 1.2 . This difference of >1 log unit indicates a more than 10-fold increase in partition coefficient, profoundly affecting solubility, membrane permeability, and in vivo distribution [1]. The presence of the gem-dimethyl group is the primary structural determinant of this enhanced lipophilicity, a feature absent in the comparator.
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 2.29 |
| Comparator Or Baseline | Cyclopentylacetic acid (unsubstituted): ~1.2 (estimated) |
| Quantified Difference | ΔLogP = +1.09 (over 10-fold increase in lipophilicity) |
| Conditions | Computational prediction (XLogP3) for target compound; estimated value for comparator based on structural analysis. |
Why This Matters
This quantifiable increase in lipophilicity directly influences the compound's performance in medicinal chemistry campaigns, impacting target engagement, bioavailability, and off-target effects relative to less lipophilic analogs.
- [1] Kuujia. 2-(3,3-Dimethylcyclopentyl)-2-hydroxyacetic acid; CAS 1523066-63-8. Accessed 2026-04-20. View Source
